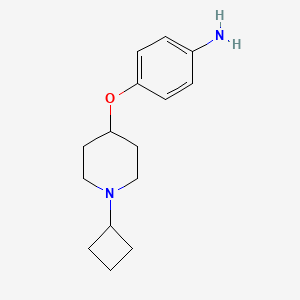

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline

Description

Properties

IUPAC Name |

4-(1-cyclobutylpiperidin-4-yl)oxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZDBHBPTICGST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline typically involves the reaction of 4-aminophenol with 1-cyclobutyl-4-piperidone under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidine-Aniline Derivatives

The following table summarizes key analogs of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline, highlighting structural variations and properties:

Structural and Functional Differences

- Cyclobutyl vs. Methyl Substituents : The cyclobutyl group in this compound introduces steric bulk and conformational rigidity compared to the methyl group in 4-[(1-Methylpiperidin-4-yl)oxy]aniline. This may influence receptor binding kinetics and metabolic stability .

- Boc Protection : Boc-protected analogs (e.g., 138227-63-1) are less reactive under basic conditions, making them suitable for stepwise synthetic protocols, whereas the unprotected cyclobutyl derivative is more reactive in nucleophilic substitutions .

- Quinoline vs. Piperidine Cores: The quinoline derivative (190728-25-7) exhibits enhanced planarity and aromaticity, favoring interactions with DNA or heme in antimalarial applications, unlike the aliphatic piperidine-based compounds .

Biological Activity

4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline, also known by its chemical identifier CAS No. 862310-33-6, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutylpiperidine moiety linked to an aniline group via an ether bond. Its structural formula can be represented as follows:

This structure is crucial for its interaction with biological targets, particularly receptors involved in neurotransmission.

This compound acts primarily as an inverse agonist at the histamine H3 receptor (H3R). The H3 receptor is a G protein-coupled receptor that plays a critical role in regulating neurotransmitter release, particularly histamine, dopamine, and norepinephrine. By inhibiting H3R activity, the compound can potentially enhance cognitive functions and wakefulness.

Pharmacodynamics

The compound exhibits a high affinity for H3R with an inhibition constant () of approximately 8.73 nM . This selectivity indicates its potential utility in treating disorders related to sleep and cognition.

Neuropharmacological Effects

Research indicates that this compound promotes wakefulness while reducing rapid eye movement (REM) sleep in animal models . This effect suggests its application in treating conditions such as narcolepsy and other sleep disorders.

Case Studies

- Study on Wake-Promoting Effects : In a study involving orexin-B saporin lesioned rats, the administration of the compound resulted in significant wake-promoting effects without altering locomotor activity at higher doses .

- Safety and Tolerability : Phase 1 clinical trials have demonstrated that the compound has a favorable safety profile, with no significant adverse effects reported during long-term studies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other compounds targeting the H3 receptor.

| Compound Name | (nM) | Mechanism of Action | Therapeutic Applications |

|---|---|---|---|

| This compound | 8.73 | H3R inverse agonist | Narcolepsy, cognitive disorders |

| SUVN-G3031 | 5.0 | H3R inverse agonist | Sleep disorders |

| Pitolisant | 0.5 | H3R antagonist | Narcolepsy |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-((1-Cyclobutylpiperidin-4-yl)oxy)aniline, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. For example, a hydroxyl-containing aniline derivative (e.g., 4-aminophenol) reacts with a halogenated cyclobutylpiperidine intermediate under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) . Optimization focuses on minimizing side reactions (e.g., oxidation of the aniline group) by using inert atmospheres (N₂/Ar) and controlling stoichiometry. Reaction progress is monitored via TLC or HPLC .

Q. How is the purity and structural integrity of this compound verified following synthesis?

Analytical characterization employs:

Q. What are the key stability considerations for storing and handling this compound in research settings?

The compound is sensitive to:

- Oxidation : Store under inert gas (N₂) at -20°C in amber vials to prevent amine degradation .

- Light/Temperature : Degradation studies show reduced stability at >25°C or under UV exposure, requiring cold storage and limited light exposure .

- pH : Aqueous solutions should be buffered near neutral pH to avoid protonation of the aniline group, which may alter reactivity .

Advanced Research Questions

Q. How can researchers reconcile contradictory biological activity data reported for this compound across different studies?

Discrepancies often arise from:

- Impurity profiles : By-products (e.g., residual solvents or unreacted intermediates) can skew assay results. Rigorous HPLC purification and batch-specific analysis (e.g., via LC-HRMS) are critical .

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration) impact bioavailability. Standardized protocols (e.g., ISO 10993 for cytotoxicity) are recommended .

- Structural analogs : Confirm the compound’s identity using X-ray crystallography or 2D-NMOSY to rule out isomeric contaminants .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with target receptors?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with kinases or GPCRs, leveraging the cyclobutyl group’s conformational rigidity for steric complementarity .

- MD simulations : Assess dynamic binding stability in lipid bilayers or solvent environments (e.g., explicit water models) to predict pharmacokinetic properties .

- QSAR studies : Correlate substituent modifications (e.g., piperidine vs. pyrrolidine) with activity trends using datasets from PubChem or ChEMBL .

Q. What strategies are effective in optimizing the synthetic yield of this compound while minimizing by-product formation?

- Catalyst screening : Transition metals (e.g., CuI for Ullmann coupling) improve coupling efficiency but require chelating ligands (e.g., 1,10-phenanthroline) to suppress homocoupling .

- Solvent selection : High-boiling solvents (e.g., DMF) enhance reaction rates, while additives like TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .

- Stepwise purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (ethanol/water) to isolate high-purity product .

Q. How does the cyclobutyl-piperidine moiety influence the compound’s physicochemical properties compared to related analogs?

- Lipophilicity : The cyclobutyl group increases logP by ~0.5 units compared to cyclohexyl analogs, enhancing membrane permeability (calculated via MarvinSketch) .

- Conformational rigidity : X-ray data show the cyclobutyl ring restricts piperidine flexibility, potentially improving target selectivity in kinase inhibition assays .

- Metabolic stability : In vitro microsomal studies indicate slower oxidation compared to methylpiperazine derivatives due to steric hindrance .

Q. Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., J. Med. Chem.) over vendor databases.

- Safety : Follow OSHA guidelines for handling aromatic amines (e.g., PPE, fume hoods) .

- Ethical Compliance : Use approved protocols for biological testing (e.g., IACUC for in vivo studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.